9-(2-Hydroxy-3-nonyl)purine
Description
Overview of Purine (B94841) Nucleoside and Nucleotide Metabolism
Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine (B1678525) ring fused to an imidazole (B134444) ring. rsc.org They are fundamental components of nucleic acids, the building blocks of DNA and RNA. numberanalytics.com The metabolism of purine nucleotides can occur through two main pathways: the de novo synthesis pathway and the salvage pathway. nih.gov
The de novo pathway constructs purine rings from simpler molecules like amino acids and bicarbonate, a process that is energetically costly. nih.gov This synthesis begins with 5-phosphoribosyl-1-pyrophosphate (PRPP) and, through a series of enzymatic steps, leads to the formation of inosine (B1671953) monophosphate (IMP). nih.gov IMP serves as a precursor for the synthesis of adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP). nih.gov
The salvage pathway is an energetically more favorable process that recycles purine bases and nucleosides from the breakdown of nucleic acids or from dietary sources. nih.govbasicmedicalkey.com Key enzymes in this pathway, such as hypoxanthine-guanine phosphoribosyltransferase (HGPRT) and adenine (B156593) phosphoribosyltransferase (APRT), convert free purine bases back into their corresponding nucleotides. nih.gov Catabolism of purine nucleotides in humans ultimately leads to the production of uric acid, which is then excreted. nih.govmhmedical.com
Significance of Purine Derivatives in Biological Systems
Beyond their role in forming the genetic code, purine derivatives are crucial for a multitude of biological functions. numberanalytics.comwikipedia.org Adenosine triphosphate (ATP), an adenine derivative, is the primary energy currency of the cell, while guanosine triphosphate (GTP) is also vital in energy transfer and signal transduction. numberanalytics.commicrobenotes.com Other purine derivatives, such as nicotinamide (B372718) adenine dinucleotide (NAD) and flavin adenine dinucleotide (FAD), are essential coenzymes in metabolic reactions. microbenotes.com Cyclic AMP (cAMP) and cyclic GMP (cGMP) act as second messengers in cellular signaling pathways. numberanalytics.com
Given their central role in cellular processes, it is not surprising that synthetic purine analogues are a significant area of research in medicinal chemistry. rsc.orgresearchgate.net These analogues can be designed to interact with enzymes involved in purine metabolism, potentially leading to therapeutic effects. researchgate.netacs.org Modified purines have been investigated for their potential as antimicrobial, antiviral, and anticancer agents. numberanalytics.comresearchgate.net
Historical Context and Initial Academic Interest in 9-(2-Hydroxy-3-nonyl)purine and its Analogues
The initial academic interest in this compound arose from studies into inhibitors of the enzyme adenosine deaminase (ADA). ADA is an enzyme in the purine salvage pathway that catalyzes the deamination of adenosine and deoxyadenosine (B7792050) to inosine and deoxyinosine, respectively. A 1982 study by P. W. Woo and D. C. Baker synthesized and evaluated erythro-9-(2-hydroxy-3-nonyl)purine as a potential inhibitor of ADA. nih.gov This research was part of a broader effort to understand the structural requirements for potent ADA inhibitors. nih.gov
The synthesis of this compound was a strategic step in investigating the contributions of different structural moieties to the binding affinity of inhibitors to ADA. nih.gov This compound was compared to its analogue, erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA), a known potent inhibitor of ADA. nih.govmdpi.com The study aimed to elucidate the interaction of the hydrophobic nonyl side chain with the enzyme. nih.gov
Scope of Academic Inquiry for the Chemical Compound
The primary focus of academic inquiry for this compound has been its role as an inhibitor of adenosine deaminase. nih.gov Research has centered on its synthesis and its inhibitory potency against ADA, particularly in comparison to its more studied analogue, EHNA. nih.gov The investigation into this compound has contributed to the understanding of the enzyme's active site and the structural features that govern inhibitor binding. nih.gov Specifically, the compound was used to explore the importance of the hydrophobic side chain in the absence of the 6-amino group found in adenine-based inhibitors. nih.gov
Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C14H22N4O echemi.com |
| Molecular Weight | 262.35 g/mol echemi.com |
| CAS Number | 81129-36-4 echemi.com |
| Synonyms | 2-HNP; 3-(9H-Purin-9-yl)nonan-2-ol echemi.com |
Inhibitory Potency of this compound and Related Compounds against Adenosine Deaminase
| Compound | Ki (Inhibition Constant) |
| erythro-9-(2-Hydroxy-3-nonyl)purine | 6.8 x 10⁻⁷ M nih.gov |
| erythro-1,6-Dihydro-6-(hydroxymethyl)-9-(2-hydroxy-3-nonyl)purine | 1.2 x 10⁻⁵ M nih.gov |
Structure
3D Structure
Properties
CAS No. |
81129-36-4 |
|---|---|
Molecular Formula |
C14H22N4O |
Molecular Weight |
262.35 g/mol |
IUPAC Name |
(2R,3S)-3-purin-9-ylnonan-2-ol |
InChI |
InChI=1S/C14H22N4O/c1-3-4-5-6-7-13(11(2)19)18-10-17-12-8-15-9-16-14(12)18/h8-11,13,19H,3-7H2,1-2H3/t11-,13+/m1/s1 |
InChI Key |
ZTSORWGHRMIOHU-YPMHNXCESA-N |
SMILES |
CCCCCCC(C(C)O)N1C=NC2=CN=CN=C21 |
Isomeric SMILES |
CCCCCC[C@@H]([C@@H](C)O)N1C=NC2=CN=CN=C21 |
Canonical SMILES |
CCCCCCC(C(C)O)N1C=NC2=CN=CN=C21 |
Synonyms |
2-HNP 9-(2-hydroxy-3-nonyl)purine |
Origin of Product |
United States |
Synthetic Methodologies and Stereochemical Considerations
General Synthetic Routes for 9-(2-Hydroxy-3-nonyl)purine and its Derivatives
General synthetic strategies for this class of compounds typically involve two main approaches: building the purine (B94841) ring onto a pre-functionalized nonyl chain precursor or directly alkylating a pre-existing purine core.
Direct alkylation of the purine ring system with a suitable nonyl derivative is a common strategy, but it is often complicated by the formation of regioisomers. The purine nucleus has multiple nucleophilic nitrogen atoms, primarily N7 and N9, leading to mixtures of alkylated products.
One established method involves the reaction of a purine, such as 6-chloropurine, with a precursor like erythro-3-aminononan-2-ol. doi.org However, to achieve regioselectivity for the N9 position, specific reaction conditions are necessary. Research has shown that the choice of base and solvent is critical. For instance, using tetrabutylammonium (B224687) hydroxide (B78521) as the base can significantly favor the formation of the N9-alkylated product. Microwave-assisted organic synthesis has also been employed to improve yields and reduce reaction times, minimizing the formation of unwanted N7 isomers.
Another approach to ensure N9 selectivity is to use purine derivatives with bulky substituents at the C6 position. These groups can sterically hinder the N7 position, directing the incoming alkylating agent to the N9 position.
A common synthetic pathway for related adenine (B156593) derivatives involves constructing the purine ring system from a pyrimidine (B1678525) precursor. This method begins by reacting a substituted pyrimidine, such as 5-amino-4,6-dichloropyrimidine, with the chiral aminononanol precursor. nih.gov The resulting intermediate, a 4-(2-hydroxy-3-nonylamino)pyrimidine, is then cyclized to form the fused imidazole (B134444) ring of the purine structure. For example, reaction with triethyl orthoformate can yield the desired 9-substituted purine. doi.org
| Synthetic Approach | Key Reagents | Outcome |
| Pyrimidine Annulation | erythro-3-aminononan-2-ol, 5-amino-4,6-dichloropyrimidine, triethyl orthoformate | Forms the purine ring, ensuring N9 substitution. |
| Direct Alkylation | Purine, nonyl-halide/epoxide, Base (e.g., NaH, K2CO3) | Often yields N7/N9 isomeric mixtures. |
| Directed Alkylation | 6-chloropurine, erythro-3-aminononan-2-ol | Introduction of the side chain onto a pre-formed purine ring. |
This table summarizes common strategies for synthesizing the this compound scaffold.
The critical precursor for the side chain is 3-aminononan-2-ol. The synthesis developed by Schaeffer and Schwender is a foundational method for producing this intermediate. doi.org This process typically yields a diastereomeric mixture of erythro and threo isomers, often in a ratio of approximately 80:20 or higher in favor of the erythro form. doi.org The synthesis of derivatives, such as erythro-9-(2-hydroxy-3-nonyl)hypoxanthine, also relies on this key precursor. psu.edu Modifications to the nonyl chain, for example, to create unsaturated or oxo derivatives, are performed on these precursors before their attachment to the purine core.
Stereoselective Synthesis of Chiral Isomers (e.g., erythro- and threo-diastereomers)
The stereochemistry of the 2-hydroxy-3-nonyl side chain is paramount, as the biological activity, particularly as an adenosine (B11128) deaminase (ADA) inhibitor, is highly dependent on the specific diastereomer. The erythro isomer is consistently reported to be more potent than the threo isomer. doi.org
Given that many synthetic routes produce diastereomeric mixtures, resolution techniques are essential for isolating the pure, more active isomer.
Chromatographic Separation: High-performance liquid chromatography (HPLC) is a widely used technique for separating diastereomers. doi.org Chiral HPLC, using columns with a chiral stationary phase, has been successfully employed for the separation of enantiomers and diastereomers of related purine analogues. acs.orgresearchgate.net
Chemical Conversion: In some cases, the less desired isomer can be converted into the more active one. The threo-3-aminononan-2-ol precursor has been obtained through the chemical conversion of the erythro diastereomer. doi.org
Diastereomeric Salt Crystallization: A classical resolution method involves reacting the racemic mixture with a chiral resolving agent to form diastereomeric salts, which can then be separated by fractional crystallization. For related purine derivatives, chiral organic acids such as D- or L-tartaric acid have been used for this purpose. google.com
To avoid the need for resolution, asymmetric synthesis aims to directly produce a single desired stereoisomer. A key strategy involves starting from a chiral precursor. A notable synthesis of both erythro- and threo-9-(2-hydroxy-3-nonyl)adenines was achieved from a single chiral synthon, L-rhamnose. asm.orgscispace.comgoogle.com Another approach describes the synthesis of chiral derivatives of (+)-EHNA starting from (2S,3R)-3-amino-1,2-O-isopropylidene-1,2-nonanediol, which is condensed with a pyrimidine before cyclization. nih.gov These methods provide a controlled way to access specific, biologically active stereoisomers.
Characterization Methodologies for Synthetic Products (excluding basic identification data)
The structural confirmation and characterization of synthetic this compound and its derivatives employ a range of spectroscopic techniques. Beyond simple confirmation of identity, these methods are crucial for verifying the stereochemistry of the final products.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for structural elucidation. mdpi.com Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence), are used to make unambiguous assignments of all proton and carbon signals, which is critical for distinguishing between isomers. researchgate.net For isotopically labeled compounds, NMR can be used to determine vicinal coupling constants, which helps in the conformational analysis of the side chain. rsc.org
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the synthesized compounds. High-resolution mass spectrometry (HRMS) provides exact mass measurements, allowing for the determination of the elemental formula. mdpi.com Tandem mass spectrometry (MS/MS) is used to analyze fragmentation patterns, which can provide further structural information and is used in metabolite identification. psu.edulymphosign.com
High-Performance Liquid Chromatography (HPLC): HPLC is not only a resolution technique but also a critical analytical tool for assessing the purity of the final compounds. It is especially important for determining the ratio of diastereomers in a mixture. doi.org
Elemental Analysis: This technique provides the percentage composition of carbon, hydrogen, and nitrogen, which is compared against theoretical values to confirm the empirical formula of the synthesized compound. doi.org
| Characterization Technique | Information Obtained |
| ¹H and ¹³C NMR | Basic structural framework, chemical environment of protons and carbons. mdpi.com |
| 2D NMR (COSY, HMQC) | Connectivity between protons and carbons for unambiguous signal assignment. researchgate.net |
| Mass Spectrometry (MS/HRMS) | Molecular weight and elemental formula confirmation. psu.edumdpi.com |
| HPLC | Purity assessment and quantification of diastereomeric ratios. doi.org |
| Elemental Analysis | Confirmation of the empirical formula. doi.org |
This table outlines advanced methodologies used to characterize synthetic this compound products.
Structure Activity Relationship Sar Studies of 9 2 Hydroxy 3 Nonyl Purine Analogues
Impact of Purine (B94841) Ring Modifications on Biological Interactions
The purine ring is a fundamental component for the interaction of EHNA with its biological targets. Alterations to this heterocyclic system, through isosteric replacement of nitrogen atoms or by the introduction of various substituents, have profound effects on inhibitory activity.
Deaza Analogues (e.g., 1-deaza-EHNA, 3-deaza-EHNA, 7-deaza-EHNA)
The replacement of nitrogen atoms in the purine ring with a methine group (CH) has been a key strategy to probe the importance of each nitrogen for binding to adenosine (B11128) deaminase. Studies have shown that the nitrogen atoms within the purine moiety of EHNA contribute differently to the binding affinity. bindingdb.org
The isosteric substitution of nitrogen at the 1- and 3-positions is well-tolerated. mdpi.com Specifically, 3-deaza-EHNA and 1-deaza-EHNA remain potent inhibitors of ADA. mdpi.comnih.gov In contrast, the substitution of the nitrogen at the 7-position results in a dramatic decrease in inhibitory activity. bindingdb.orgnih.gov This suggests that the N-7 atom is critical for the interaction with the enzyme. bindingdb.org For instance, 7-deaza-EHNA displays a significantly higher K_i value compared to EHNA and its 1-deaza and 3-deaza counterparts, indicating much weaker inhibition. nih.gov Research has also shown that 1-deaza-EHNA and 3-deaza-EHNA can exhibit stronger inhibitory activity towards certain isoforms of ADA, such as the DPPIV-CD26-bound form. doi.org
| Compound | Modification | Inhibitory Constant (K_i) | Reference |
|---|---|---|---|
| EHNA | Parent Compound | 6.3 x 10-9 M | nih.gov |
| 1-deaza-EHNA | N-1 replaced by CH | 1.2 x 10-7 M | nih.gov |
| 3-deaza-EHNA | N-3 replaced by CH | 6.3 x 10-9 M | nih.gov |
| 7-deaza-EHNA | N-7 replaced by CH | 4.0 x 10-4 M | nih.gov |
Substitutions at the Purine Ring (e.g., 2-phenyl, 8-aza)
The introduction of substituents onto the purine ring and the replacement of carbon with nitrogen (aza analogues) have also been explored. Replacing the carbon at position 8 with a nitrogen atom creates an 8-azapurine (B62227) analogue. sci-hub.se
Studies have shown that introducing a phenyl group at the C-2 position of EHNA can significantly enhance inhibitory activity against ADA. doi.org Furthermore, the combination of a 2-phenyl substituent and an 8-aza modification also yields a highly potent inhibitor. doi.orgsci-hub.se Specifically, erythro-2-phenyl-9-(2-hydroxy-3-nonyl)adenine (2-phenyl-EHNA) and its 8-aza analogue demonstrate very high inhibitory activity, with K_i values in the low nanomolar range, surpassing even that of the parent EHNA. doi.orgsci-hub.se This indicates a favorable interaction of the 2-phenyl group within the active site of the enzyme. doi.org
| Compound | Modification | Inhibitory Constant (K_i) | Reference |
|---|---|---|---|
| (+)-EHNA | Parent Compound | ~7.0 nM | chimia.ch |
| erythro-2-phenyl-EHNA | 2-phenyl substitution | 0.55 nM | doi.orgsci-hub.se |
| erythro-2-phenyl-8-aza-EHNA | 2-phenyl and 8-aza substitution | 1.67 nM | doi.orgsci-hub.se |
Role of the Hydroxynonyl Side Chain in Molecular Recognition
The 9-(2-Hydroxy-3-nonyl) side chain is a distinguishing feature of EHNA and plays a crucial role in its potent inhibitory activity. This lipophilic chain is thought to interact with a hydrophobic region near the active site of adenosine deaminase. mdpi.comnih.gov
Influence of Chain Length and Branching
The length and branching of the alkyl chain significantly affect how the molecule fits into the enzyme's binding pocket. While systematic studies varying the chain length of EHNA analogues (e.g., heptyl, octyl) are not extensively detailed in the provided context, the high potency of the nonyl derivative suggests that this length is optimal for interaction with a hydrophobic site on the ADA1 isoenzyme. mdpi.com This interaction is believed to be a key difference between ADA1 and ADA2, as ADA2 is resistant to inhibition by EHNA, likely due to the absence of this corresponding hydrophobic site. mdpi.com General principles of molecular interactions suggest that longer, unbranched chains tend to increase hydrophobic interactions up to a certain point, after which they may be too bulky to fit optimally. tutorchase.com Moving a branch point on an alkyl side chain closer to the polymer backbone has been shown to restrict motion and increase thermal transition temperatures in polymers, indicating that branching patterns can significantly alter the physical properties and interactions of a molecule. rsc.org For EHNA, the specific linear nonyl structure appears to be well-optimized for ADA1 inhibition. mdpi.com
Stereochemical Influence of the Hydroxy and Alkyl Substituents
The stereochemistry of the two chiral centers on the side chain (C-2' and C-3') is a critical determinant of biological activity. It is well-established that the erythro diastereomer of EHNA is a significantly more potent inhibitor of ADA than the threo diastereomer. mdpi.comdoi.org This stereoselectivity is maintained even in modified analogues. For example, in both 2-phenyladenine and 2-phenyl-8-azaadenine derivatives, the erythro isomers are consistently more active than their threo counterparts. doi.orgsci-hub.se This highlights the importance of the specific three-dimensional arrangement of the hydroxyl group and the alkyl chain for optimal binding to the enzyme's active site.
| Compound Series | erythro Isomer | threo Isomer | Reference |
|---|---|---|---|
| EHNA | More Active | Less Active | mdpi.com |
| 2-phenyl-EHNA | 0.55 nM | 1.30 nM | sci-hub.se |
| 2-phenyl-8-aza-EHNA | 1.67 nM | 14.4 nM | sci-hub.se |
Modifications of the Nonyl Chain (e.g., unsaturated, aromatic, oxo derivatives)
Various modifications to the nonyl side chain have been synthesized to probe the nature of the hydrophobic binding pocket.
Unsaturated Derivatives : The introduction of a double bond at the 5',6'-position of the nonyl chain was investigated. The Z-isomer (cis) of this unsaturated derivative was found to be the most potent among them, but it was still three times less active than the parent (+)-EHNA. nih.govacs.org
Aromatic Derivatives : A series of 9-aralkyladenines (ARADs) were prepared to explore the effect of replacing the terminal part of the nonyl chain with an aromatic ring. For these analogues to retain or exceed the inhibitory activity of (+)-EHNA, it was found that a linker of at least two carbon atoms between the aromatic ring and the C-3' carbon was essential. nih.govacs.org
Oxo and Thio Derivatives : Replacement of the C-5' methylene (B1212753) group with an oxygen atom (an oxo derivative) resulted in a reduction in inhibitory potency. nih.govacs.org Similarly, replacing the C-5' carbon with a sulfur atom (a thio-analogue) also led to less potent compounds compared to (+)-EHNA. nih.gov
These findings collectively underscore that while some flexibility is tolerated, the saturated, linear, nine-carbon chain with erythro stereochemistry is highly optimized for potent inhibition of adenosine deaminase.
Correlation between Molecular Structure and Enzyme Binding Affinity (e.g., Ki values)
The binding affinity of 9-(2-hydroxy-3-nonyl)purine and its analogues to enzymes, particularly adenosine deaminase (ADA), is intricately linked to their molecular structure. Structure-activity relationship (SAR) studies have elucidated key structural features that govern this interaction, with the inhibition constant (Ki) serving as a critical measure of binding affinity. Modifications to both the purine base and the acyclic nonyl side chain have been shown to significantly influence the inhibitory potency.
Research has demonstrated that the parent compound, erythro-9-(2-hydroxy-3-nonyl)purine, is a notable inhibitor of ADA, with a reported Ki value of 6.8 x 10⁻⁷ M. nih.gov However, the introduction of an amino group at the C6 position of the purine ring, yielding erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA), dramatically enhances inhibitory activity, with Ki values in the nanomolar range (1.6–7.0 nM). mdpi.com This highlights the crucial role of the C6-amino group for potent enzyme binding. Conversely, deamination of EHNA results in a significantly lower affinity, with a Ki value of 0.84 µM. mdpi.com
Further modifications to the purine ring have provided deeper insights into the structural requirements for binding. researchgate.net The isosteric replacement of nitrogen atoms with carbon (deaza analogues) has a variable impact on affinity:
3-Deaza-EHNA: This analogue, where the N3 nitrogen is replaced by a CH group, is a highly potent inhibitor, with a Ki value of 6.3 x 10⁻⁹ M, making it even more potent than EHNA in some assays. mdpi.comnih.gov
1-Deaza-EHNA: Replacement of the N1 nitrogen results in a good inhibitor, though its affinity is reduced compared to EHNA and 3-deaza-EHNA, with a Ki value of 1.2 x 10⁻⁷ M. mdpi.comnih.gov
7-Deaza-EHNA: In contrast, substitution of the N7 nitrogen leads to a dramatic loss of inhibitory activity (Ki = 4 x 10⁻⁴ M). researchgate.netnih.gov
These findings suggest that the nitrogen atoms at positions 1 and 3 of the pyrimidine (B1678525) portion of the purine ring can be replaced by carbon with a retention of significant inhibitory activity, whereas the N7 nitrogen in the imidazole (B134444) portion is critical for potent binding. researchgate.netnih.gov
Simplification of the purine ring to an imidazole core has also been explored. Erythro-1-(2-hydroxy-3-nonyl)imidazole-4-carboxamide was found to be a potent inhibitor with a Ki of 3.53 x 10⁻⁸ M, indicating that the pyrimidine ring can be opened while maintaining key hydrogen bonding sites for effective inhibition. mdpi.comresearchgate.net The simpler erythro-1-(2-hydroxy-3-nonyl)imidazole is a less potent inhibitor (Ki = 0.90 µM). mdpi.com
Modifications to other parts of the purine ring also influence binding affinity. The introduction of a hydroxymethyl group at the C6 position in the parent purine structure, resulting in erythro-1,6-Dihydro-6-(hydroxymethyl)-9-(2-hydroxy-3-nonyl)purine, decreases potency, with a Ki of 1.2 x 10⁻⁵ M. nih.gov The addition of a phenyl group at the C2 position of EHNA, however, can lead to very high inhibitory activity. sci-hub.se
The stereochemistry of the acyclic side chain is another critical determinant of binding affinity. The erythro diastereomer of 9-(2-hydroxy-3-nonyl)adenine (B10782030) is consistently more active than the threo isomer. mdpi.com For example, erythro-2-phenyl-9-(2-hydroxy-3-nonyl)-adenine (Ki = 0.55 nM) is more potent than its threo counterpart (Ki = 1.30 nM). sci-hub.se This stereoselectivity underscores the importance of the specific spatial arrangement of the hydroxyl and alkyl groups on the side chain for optimal interaction within the enzyme's active site.
The following table summarizes the Ki values for various analogues, illustrating the correlation between their molecular structure and binding affinity to adenosine deaminase.
Table 1: Enzyme Binding Affinity (Ki) of this compound Analogues
| Compound Name | Modification from Parent Structure | Ki Value (M) | Ki Value (µM) | Ki Value (nM) |
|---|---|---|---|---|
| erythro-9-(2-Hydroxy-3-nonyl)purine | Parent Compound | 6.8 x 10⁻⁷ nih.gov | 0.68 | 680 |
| erythro-9-(2-Hydroxy-3-nonyl)adenine (EHNA) | C6-amino group added | ~7.0 x 10⁻⁹ mdpi.com | 0.007 | 7.0 |
| Deaminated EHNA analogue | C6-amino group removed from EHNA | 8.4 x 10⁻⁷ mdpi.com | 0.84 | 840 |
| 3-Deaza-EHNA | N3 of purine replaced by CH | 6.3 x 10⁻⁹ nih.gov | 0.0063 | 6.3 |
| 1-Deaza-EHNA | N1 of purine replaced by CH | 1.2 x 10⁻⁷ nih.gov | 0.12 | 120 |
| 7-Deaza-EHNA | N7 of purine replaced by CH | 4.0 x 10⁻⁴ nih.gov | 400 | 400,000 |
| erythro-1,6-Dihydro-6-(hydroxymethyl)-9-(2-hydroxy-3-nonyl)purine | C6-hydroxymethyl group added | 1.2 x 10⁻⁵ nih.gov | 12 | 12,000 |
| erythro-1-(2-hydroxy-3-nonyl)imidazole-4-carboxamide | Purine ring opened to imidazole derivative | 3.53 x 10⁻⁸ researchgate.net | 0.0353 | 35.3 |
| erythro-2-phenyl-9-(2-hydroxy-3-nonyl)-adenine | C2-phenyl group added to EHNA | 5.5 x 10⁻¹⁰ sci-hub.se | 0.00055 | 0.55 |
| threo-2-phenyl-9-(2-hydroxy-3-nonyl)-adenine | threo isomer of C2-phenyl-EHNA | 1.3 x 10⁻⁹ sci-hub.se | 0.0013 | 1.30 |
Enzymatic Interactions and Inhibition Kinetics
Inhibition of Adenosine (B11128) Deaminase (ADA) by 9-(2-Hydroxy-3-nonyl)purine and its Analogues
This compound, also known as Erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA), is a well-established inhibitor of adenosine deaminase (ADA), an essential enzyme in purine (B94841) metabolism that catalyzes the irreversible deamination of adenosine and 2'-deoxyadenosine (B1664071) to inosine (B1671953) and 2'-deoxyinosine, respectively. encyclopedia.pubwjpls.org The inhibitory activity of EHNA and its analogues has been a subject of extensive research, providing insights into the enzyme's structure and function.
The inhibition of adenosine deaminase (ADA) by erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA) is characterized as a semi-tight binding process. nih.gov Initially, the interaction presents as a classic competitive inhibition, but this is followed by a sequential rearrangement of the enzyme and inhibitor, leading to the formation of a tight enzyme-inhibitor complex. nih.gov The erythro diastereomer of 9-(2-hydroxy-3-nonyl)adenine (B10782030) is noted to be more active than the threo one. nih.gov
The inhibition constant (Ki) for EHNA varies depending on the experimental conditions, with reported values in the nanomolar range. For instance, studies have shown Ki values ranging from 1.6 to 7.0 nM. nih.gov In a Tris buffer designed to mimic cerebrospinal fluid, EHNA exhibited non-competitive inhibition with a Ki of 1.7 ± 0.6 nM. rsc.org However, in phosphate-buffered saline, the Ki was found to be 1.0 ± 0.2 nM. rsc.org The potency of EHNA is significant, as it is considered a ground-state inhibitor. tandfonline.com
EHNA is also described as a reversible inhibitor of ADA. nih.gov Its inhibitory action is potent enough to be used in experimental models to simulate ADA deficiency. nih.gov The binding of EHNA involves an auxiliary binding region on the enzyme, which is specific for its structure. nih.gov
Table 1: Inhibition Constants (Ki) of EHNA for Adenosine Deaminase
| Buffer Condition | Inhibition Type | Ki Value | Reference |
|---|---|---|---|
| General (various conditions) | Semi-tight, Competitive | 1.6–7.0 nM | nih.gov |
| Tris buffer (mimicking CSF) | Non-competitive | 1.7 ± 0.6 nM | rsc.org |
| Phosphate-buffered saline | Not specified | 1.0 ± 0.2 nM | rsc.org |
| Calf intestinal ADA | Not specified | 0.82 nM | nih.gov |
| Plasmodium yoelii ADA | Competitive | 0.5 µM | nih.gov |
| Rat liver mitochondrial ADA | Not specified | 4.4 x 10⁻⁷ M | bibliotekanauki.pl |
| Rat liver cytosolic ADA | Not specified | 4.9 x 10⁻⁷ M | bibliotekanauki.pl |
The compound this compound, or EHNA, is a potent inhibitor of the ADA1 isoenzyme but shows weak to no inhibition of the ADA2 isoenzyme. encyclopedia.pubwjpls.orgduke.edu This differential inhibition is a key characteristic used to distinguish the activity of the two isoenzymes. encyclopedia.pubnih.gov The hydrophobic site on ADA1, which is necessary for the formation of a complex with the aliphatic chain of EHNA, is thought to be absent in ADA2. encyclopedia.pubnih.gov
Human ADA2 has a significantly lower affinity for adenosine (100-fold less) compared to ADA1, with a much higher Michaelis constant (Km) of 2–3 mM versus 20–50 µM for ADA1. duke.edutandfonline.com Consequently, ADA2 is largely insensitive to EHNA. duke.edutandfonline.com This property is utilized in assays where EHNA is added to inhibit ADA1 activity, thereby isolating the activity of ADA2. nih.govresearchgate.net For example, in studies of human umbilical vein endothelial cells (HUVECs), 50 µM of EHNA was used to selectively inhibit ADA1. researchgate.net In these cells, ADA1 accounts for all intracellular activity, while ADA2 is responsible for over 75% of the extracellular adenosine deaminase activity. researchgate.net
The distinct inhibitory profile of EHNA highlights the significant differences in the substrate-binding pockets of ADA1 and ADA2. wjpls.org
Erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA) is a potent inhibitor of adenosine deaminase (ADA), but its characteristics differ from other well-known inhibitors like 2'-deoxycoformycin (B8070352) (dCF), coformycin (B1669288), and its derivative pentostatin. While EHNA is a reversible and semi-tight binding inhibitor, dCF and coformycin are classified as extremely tight-binding, transition-state analogue inhibitors. tandfonline.com
In various studies, the inhibitory effects of EHNA and dCF have been directly compared. In rat liver, both EHNA and dCF completely inhibited mitochondrial and cytosolic ADA, with Ki values in the same order of magnitude (10⁻⁷ M). bibliotekanauki.pl However, dCF is often noted to be a more active inhibitor of ADA than EHNA. nih.gov For instance, in phosphate-buffered saline, the Ki for dCF was 3.6 ± 0.3 pM, demonstrating significantly higher potency than EHNA's Ki of 1.0 ± 0.2 nM under the same conditions. rsc.org Similarly, in cultured human lymphocytes, only dCF could completely inhibit ADA at concentrations above 5 µM, whereas EHNA did not achieve complete inhibition at any tested concentration. nih.gov
The differential effects of these inhibitors are also seen in biological systems. For example, EHNA was found to inhibit herpes simplex virus replication, whereas the more potent ADA inhibitor, dCF, did not show the same effect. nih.gov Furthermore, EHNA, but not dCF, was shown to induce apoptosis in malignant pleural mesothelioma cells, an effect attributed to its additional inhibition of cyclic nucleotide phosphodiesterase. encyclopedia.pubmdpi.com
Table 2: Comparative Inhibition of Adenosine Deaminase
| Inhibitor | Type of Inhibition | Potency/Ki Value | Reference |
|---|---|---|---|
| This compound (EHNA) | Semi-tight, Competitive, Reversible | Ki: 1.0-7.0 nM | nih.govrsc.org |
| 2'-deoxycoformycin (dCF) / Pentostatin | Transition-state analogue, Tight-binding | Ki: 3.6 pM | rsc.orgtandfonline.com |
| Coformycin | Transition-state analogue, Tight-binding | Not specified | tandfonline.com |
Modulation of Other Cyclic Nucleotide Phosphodiesterases (PDE2, PDE4)
Beyond its well-documented role as an adenosine deaminase inhibitor, erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA) also functions as an inhibitor of cyclic nucleotide phosphodiesterases (PDEs), specifically the cGMP-stimulated phosphodiesterase, PDE2. encyclopedia.pubresearchgate.netsemanticscholar.org
EHNA has been shown to block the activity of PDE2 from various sources, including frog, human, and porcine heart, with an apparent inhibition constant (Ki) of approximately 1 microM. researchgate.net This inhibition is selective for PDE2, with negligible effects on other PDE families such as Ca2+/calmodulin-dependent PDE (PDE1), cGMP-inhibited PDE (PDE3), and the low Km cAMP-specific PDE (PDE4). researchgate.netsemanticscholar.org The selective inhibition of PDE2 by EHNA has made it a useful tool in research to investigate the specific roles of this enzyme. nih.govoup.com For example, it has been used to analyze the rapid regulation of PDE2 activity in thymocytes. nih.gov
The dual inhibitory action of EHNA on both adenosine deaminase and PDE2 is a significant aspect of its pharmacological profile. This secondary activity has been postulated to contribute to some of its cellular effects, such as the induction of apoptosis in certain cancer cells, which is not observed with more specific ADA inhibitors like 2'-deoxycoformycin. encyclopedia.pubmdpi.com
Interactions with Other Purine-Metabolizing Enzymes (e.g., 5'-nucleotidases, nucleoside phosphorylases, adenylate kinase)
The primary enzymatic target of this compound (EHNA) is adenosine deaminase (ADA). encyclopedia.pubwjpls.org However, its application in research often involves studying its indirect effects on the broader network of purine-metabolizing enzymes due to the accumulation of adenosine.
In studies simulating ADA deficiency, EHNA is used to block the deamination of adenosine. nih.govpnas.org This leads to an increased concentration of adenosine, which is then shunted into other metabolic pathways. One such pathway involves adenosine kinase, which phosphorylates adenosine to AMP. avma.org This interaction is foundational to many of the cellular effects observed when ADA is inhibited. For example, the toxic effects of adenosine in the presence of EHNA can be partially reversed by uridine, suggesting that the toxicity may arise from pyrimidine (B1678525) starvation induced by the altered purine metabolism. nih.gov
While EHNA itself does not directly inhibit enzymes like purine nucleoside phosphorylase (PNP), its use in experimental models helps to elucidate the roles of these other enzymes in conditions of high adenosine levels. nih.govnih.govpnas.org For instance, experiments using EHNA in cultured lymphocytes have been part of models to study the metabolic consequences of both ADA and PNP deficiencies. nih.gov Similarly, EHNA has been used in studies alongside inhibitors of adenosine kinase to investigate the regulation of extracellular adenosine levels. avma.org There is no direct evidence from the provided context to suggest that EHNA interacts with or inhibits 5'-nucleotidases or adenylate kinase. pnas.orguva.nl Its role in relation to these enzymes is primarily as a tool to manipulate adenosine levels, thereby affecting the substrate flow through the entire purine salvage pathway.
Cellular and Biochemical Mechanisms of Action in Model Systems
Impact on Purine (B94841) Nucleoside and Nucleotide Metabolism Pathways
EHNA is a well-characterized inhibitor of adenosine (B11128) deaminase (ADA), a key enzyme in the purine salvage pathway that catalyzes the irreversible deamination of adenosine and deoxyadenosine (B7792050) to inosine (B1671953) and deoxyinosine, respectively. nih.govtandfonline.comkarger.com This inhibition is the primary mechanism through which EHNA perturbs the delicate balance of purine nucleosides and nucleotides within the cell.
Accumulation of Adenosine and Deoxyadenosine
By inhibiting ADA, EHNA leads to the accumulation of its substrates, adenosine and deoxyadenosine. karger.comlymphosign.combevital.no In various experimental models, treatment with EHNA has been shown to significantly increase intracellular and extracellular concentrations of adenosine. karger.comnih.gov For instance, in studies with rat colon muscularis mucosae, EHNA treatment abolished the production of inosine, leading to adenosine becoming the final breakdown product of ATP. nih.gov Similarly, in studies involving intact rat brains, EHNA administration resulted in elevated levels of adenosine in brain dialysates. bevital.no This buildup of adenosine is a direct consequence of blocking its primary degradation pathway. The accumulation of deoxyadenosine has also been observed, which can be toxic to certain cell types, particularly lymphocytes. pnas.org
Effects on Inosine and Hypoxanthine (B114508) Levels
As a direct consequence of ADA inhibition, the production of inosine and its downstream metabolite, hypoxanthine, is significantly reduced. nih.govcapes.gov.br In studies on the rabbit retina, the addition of EHNA increased the relative proportions of released adenosine while decreasing inosine. capes.gov.br Similarly, in the rat colon muscularis mucosae, EHNA treatment markedly reduced the rate of inosine production from ATP degradation. nih.gov This shift in the metabolic flux away from inosine and hypoxanthine is a hallmark of EHNA's action on purine catabolism.
Alterations in Purine Salvage and De Novo Biosynthesis
The impact of EHNA extends beyond the immediate substrates and products of ADA, affecting the broader pathways of purine metabolism, including salvage and de novo synthesis. nih.gov In Sarcoma 180 cells, all chiral isomers of 9-(2-hydroxy-3-nonyl)adenine (B10782030) were found to inhibit both purine salvage and de novo biosynthesis at concentrations significantly higher than their Ki values for ADA. nih.gov Specifically, these isomers inhibited the incorporation of radiolabeled purine bases like adenine (B156593), guanine, and hypoxanthine, as well as the nucleosides guanosine (B1672433) and inosine, into acid-soluble nucleotides. nih.gov Furthermore, the incorporation of glycine (B1666218) into an early intermediate of the de novo pathway was also blocked. nih.gov However, the direct inhibition of key enzymes in these pathways, such as 5-phosphoribosyl-1-pyrophosphate (PRPP) synthetase and purine phosphoribosyltransferases, was not observed in cell extracts, suggesting an indirect mechanism of inhibition. nih.gov The accumulation of PRPP, a crucial substrate for both pathways, was only inhibited under conditions of rapid synthesis. nih.gov
Cellular Responses in in vitro and in vivo (non-human) Models
The biochemical alterations induced by EHNA translate into significant cellular responses, most notably affecting cell proliferation and inducing apoptosis. encyclopedia.pubnih.govresearchgate.net These effects have been documented in a variety of cancer cell lines and animal models.
Effects on Cell Proliferation and Apoptosis Mechanisms
EHNA has been shown to inhibit the proliferation of various cancer cell lines. tandfonline.comresearchgate.net This anti-proliferative activity is often linked to the induction of apoptosis, or programmed cell death. encyclopedia.pubnih.govresearchgate.net The accumulation of adenosine, a consequence of ADA inhibition, is a key trigger for these apoptotic pathways. karger.comencyclopedia.pub Both intrinsic and extrinsic apoptotic pathways have been implicated. encyclopedia.pubnih.gov For example, in malignant pleural mesothelioma cells, EHNA-induced apoptosis was associated with an increase in intracellular adenosine, which then needs to be converted to AMP by adenosine kinase to exert its effect. karger.comencyclopedia.pubnih.gov This suggests the involvement of intracellular signaling cascades initiated by the altered nucleotide pools.
Detailed studies in Sarcoma 180 cells have provided significant insights into the metabolic effects of 9-(2-hydroxy-3-nonyl)adenine isomers. nih.gov In this model, the isomers inhibited purine salvage pathways by blocking the incorporation of purine bases and nucleosides into nucleotides. nih.gov They also impeded de novo purine biosynthesis. nih.gov Interestingly, while the (+)-EHNA isomer is a much more potent inhibitor of ADA, the difference in inhibitory activity on purine base incorporation between the (+) and (-) isomers was only about two-fold. nih.gov This indicates that the effects on purine metabolism are not solely and directly correlated with the potency of ADA inhibition. nih.gov Unlike in other cell types, the incorporation of adenosine into nucleotides was only slightly inhibited in Sarcoma 180 cells by EHNA. nih.gov
Table 1: Effects of 9-(2-Hydroxy-3-nonyl)adenine Isomers on Purine Metabolism in Sarcoma 180 Cells
| Metabolic Process | Effect of Isomers | Observation | Citation |
|---|---|---|---|
| Purine Salvage | Inhibition | Blocked incorporation of radiolabeled adenine, guanine, hypoxanthine, guanosine, and inosine into nucleotides. | nih.gov |
| De Novo Biosynthesis | Inhibition | Inhibited the incorporation of glycine into 5'-phosphoribosyl-formylglycineamide. | nih.gov |
| Adenosine Incorporation | Slight Inhibition | Minimal effect on the incorporation of adenosine into nucleotides. | nih.gov |
Table 2: List of Compounds
| Compound Name |
|---|
| 9-(2-Hydroxy-3-nonyl)purine |
| Adenine |
| Adenosine |
| Adenosine monophosphate (AMP) |
| Deoxyadenosine |
| Deoxyinosine |
| Guanine |
| Guanosine |
| Hypoxanthine |
| Inosine |
| 5-phosphoribosyl-1-pyrophosphate (PRPP) |
| 5'-phosphoribosyl-formylglycineamide |
Induction of Apoptosis in Malignant Pleural Mesothelioma Cells
The compound this compound, also known as Erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA), has demonstrated the ability to induce apoptosis, or programmed cell death, in human malignant pleural mesothelioma (MPM) cell lines. nih.govkarger.com Studies have shown that this effect is dependent on both the concentration of the compound and the duration of treatment. karger.com Specifically, EHNA has been observed to reduce the viability of various MPM cell lines, including NCI-H28, NCI-H2052, NCI-H2452, and MSTO-211H, in a concentration-dependent manner ranging from 0.01 to 1 mM over 24 to 48 hours. karger.com At a concentration of 1 mM, cell viability was reduced to below 20% after 48 hours of treatment. karger.com
The mechanism behind this apoptotic induction involves an increase in intracellular adenosine concentrations. nih.govkarger.com EHNA, an adenosine deaminase (ADA) inhibitor, prevents the breakdown of adenosine to inosine. karger.comnih.gov This leads to an accumulation of intracellular adenosine, which is then converted to adenosine monophosphate (AMP). nih.gov The importance of this conversion is highlighted by the fact that the apoptotic effect of EHNA can be neutralized by an adenosine kinase inhibitor. nih.govkarger.com The process is further linked to the upregulation of the p53 protein, a key regulator of apoptosis. nih.govencyclopedia.pub Interestingly, another ADA inhibitor, pentostatin, did not produce the same apoptotic effect, suggesting a unique mechanism of action for EHNA in this context. nih.govkarger.com
Experimental evidence supporting these findings includes MTT assays to measure cell viability, TUNEL staining to detect DNA fragmentation characteristic of apoptosis, and monitoring of intracellular adenosine concentrations. nih.govkarger.com Furthermore, knocking down the ADA gene mimicked the apoptotic effects of EHNA, reinforcing the proposed mechanism. nih.govkarger.com In vivo studies have also shown that EHNA can suppress tumor growth in mice inoculated with NCI-H2052 MPM cells. nih.govkarger.com
Table 1: Effect of EHNA on Malignant Pleural Mesothelioma Cell Viability
| Cell Line | Concentration (mM) | Treatment Time (h) | Result |
| NCI-H28 | 0.01 - 1 | 24 - 48 | Concentration- and time-dependent reduction in cell viability. karger.com |
| NCI-H2052 | 0.01 - 1 | 24 - 48 | Concentration- and time-dependent reduction in cell viability. karger.com |
| NCI-H2452 | 0.01 - 1 | 24 - 48 | Concentration- and time-dependent reduction in cell viability. karger.com |
| MSTO-211H | 0.01 - 1 | 24 - 48 | Concentration- and time-dependent reduction in cell viability. karger.com |
Modulation of Immunological Responses
Lymphocyte-Mediated Cytolysis Modulation
Erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA) has been shown to modulate lymphocyte-mediated cytolysis. This immunomodulatory effect is linked to its role as an inhibitor of adenosine deaminase (ADA). The inhibition of ADA can influence various immune cell functions, including the cytotoxic activity of lymphocytes. In the context of natural killer (NK) cells, treatment with EHNA was found to reduce the cytolysis of A549 lung carcinoma cells, even in the presence of excess endogenous adenosine. frontiersin.org This suggests that the modulation of adenosine levels by EHNA directly impacts the killing ability of NK cells. frontiersin.org
Phytohemagglutinin-Induced Proliferative Responses of Lymphocytes
The compound 9-(erythro-2-hydroxy-3-nonyl)-6-hydroxypurine, a derivative of this compound, has been observed to have a dual effect on the phytohemagglutinin (PHA)-induced proliferative responses of peripheral blood lymphocytes. nih.gov At a low concentration of 0.1 µg/ml, the compound potentiates the proliferative response. nih.gov However, at higher concentrations, specifically over 5 µg/ml, it inhibits this response. nih.gov
Table 2: Effect of 9-(erythro-2-hydroxy-3-nonyl)-6-hydroxypurine on PHA-Induced Lymphocyte Proliferation
| Concentration (µg/ml) | Effect on Proliferation | Associated Cell Subsets |
| 0.1 | Potentiation | OKT4+ |
| >5 | Inhibition | OKT8+, OKM1+ |
Antiviral Activities and Potentiation of Antiviral Agents
Inhibition of Herpes Simplex Virus Replication
Erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA) has been identified as a significant inhibitor of herpes simplex virus (HSV) replication. nih.gov At a concentration of 10 µM, which does not harm uninfected HeLa cells, EHNA can inhibit the production of HSV by 75-90% and the synthesis of HSV-specific DNA by 60%. nih.gov This inhibitory effect is reversible, as cells pretreated with EHNA and then washed can support normal HSV multiplication. nih.gov The mechanism of this direct antiviral action appears to be specific to the inhibition of viral DNA synthesis. nih.gov
Synergistic Effects with Nucleoside Analogues (e.g., Vidarabine (B1017), Cordycepin)
A key aspect of EHNA's antiviral activity is its ability to potentiate the effects of other antiviral nucleoside analogues, such as vidarabine (adenine arabinonucleoside) and cordycepin (B1669437) (3'-deoxyadenosine). nih.gov Vidarabine on its own has limited efficacy due to its rapid deamination by adenosine deaminase (ADA) into a less active form. researchgate.net By inhibiting ADA, EHNA prevents this breakdown, thereby enhancing vidarabine's therapeutic effect. researchgate.net
The synergistic effect with cordycepin is particularly noteworthy. While cordycepin alone at 10 µM does not inhibit HSV replication, in combination with 10 µM EHNA, it results in a greater than 99% inhibition of virus production. nih.gov Under these combined conditions, RNA synthesis is inhibited by over 80%, with a lesser impact on protein and DNA synthesis. nih.gov This suggests that EHNA can affect HSV DNA synthesis through two different pathways: a direct one when used alone, and an RNA synthesis-focused one when combined with cordycepin. nih.gov
Similarly, the inhibition of HSV replication by 2'-deoxyadenosine (B1664071) is greatly potentiated by the presence of EHNA. nih.gov This combination leads to a more than 50-fold increase in the level of dATP and inhibits HSV DNA synthesis. nih.gov
Table 3: Synergistic Antiviral Effects of EHNA with Nucleoside Analogues
| EHNA Concentration | Nucleoside Analogue | Analogue Concentration | % Inhibition of HSV Production | Primary Mechanism |
| 10 µM | Cordycepin | 10 µM | >99% | Inhibition of RNA synthesis. nih.gov |
| In presence of EHNA | 2'-deoxyadenosine | Not specified | >99% | Inhibition of HSV DNA synthesis. nih.gov |
Cytoprotective Effects in Ischemia-Reperfusion Injury Models
The compound this compound, often referred to as EHNA, has demonstrated notable cytoprotective effects in various in vitro models of ischemia-reperfusion injury. In a study utilizing a human hepatocellular carcinoma-derived cell line (HepG2) subjected to combined oxygen-glucose deprivation (COGD) followed by re-oxygenation, adenosine and its metabolite inosine were found to exert significant cytoprotective effects. spandidos-publications.comnih.gov The addition of EHNA, an adenosine deaminase inhibitor, markedly reversed the protective effect of adenosine during this simulated ischemia-reperfusion, suggesting that the conversion of adenosine to inosine is a key part of the protective mechanism. spandidos-publications.comnih.gov This finding points towards an intracellular mode of action, likely related to the restoration of cellular bioenergetics, as inosine can serve as an alternative substrate for ATP production under hypoxic conditions. spandidos-publications.comnih.gov
Further research on perfused mouse hearts subjected to ischemia and reperfusion showed that EHNA treatment reduced ischemic contracture, improved post-ischemic diastolic pressure, enhanced the recovery of developed pressure, and decreased lactate (B86563) dehydrogenase (LDH) efflux, an indicator of cell damage. oup.com This cardioprotection was found to be dependent on a functioning purine salvage pathway and involved the activation of adenosine receptors. oup.com The protective effects of EHNA were reversed by an adenosine receptor antagonist, highlighting the role of adenosine signaling in this process. oup.com Interestingly, the reduction in the formation of inosine was not considered a significant factor in the EHNA-mediated protection in this cardiac model. oup.com These findings underscore the potential of targeting adenosine metabolism with compounds like EHNA to mitigate cellular damage in ischemia-reperfusion scenarios. oup.comcaymanchem.com
Effects on Specific Cell Types (e.g., astrocytes, neurons, hepatocytes, stem cells)
The influence of this compound (EHNA) extends across various cell types, demonstrating distinct and significant effects in each.
Astrocytes: In rat primary astrocytes, EHNA has been shown to play a role in protecting against cell death induced by hydrogen peroxide and glucose deprivation. nih.gov This protective effect of adenosine was largely diminished by EHNA, indicating that the breakdown of adenosine is crucial for the observed cytoprotection in astrocytes under these stress conditions. nih.gov Studies also indicate that adenosine and related purines can protect astrocytes from peroxynitrite-induced mitochondrial dysfunction, and this protection is reversed by EHNA. koreascience.kr This suggests that the metabolism of adenosine is critical for maintaining mitochondrial integrity in astrocytes during nitrosative stress. koreascience.kr
Neurons: In dissociated cultures of goldfish retinal ganglion cells, EHNA was used to investigate the mechanism of adenosine-stimulated axon outgrowth. The results indicated that for adenosine to promote growth, it needs to be hydrolyzed to inosine. d-nb.info When this conversion was blocked by EHNA, the growth-stimulating effect of adenosine was prevented. d-nb.info This highlights a specific metabolic requirement for purine-mediated neuronal process extension.
Hepatocytes: In isolated rat hepatocytes, EHNA has been utilized to study the metabolism of adenosine and its effects on glycogenolysis. researchgate.net The presence of EHNA, by inhibiting adenosine deaminase, allowed for the study of adenosine's direct effects and its metabolic fate. researchgate.net In another study on hepatocytes, EHNA helped to elucidate the role of AMP in the activation of glycogen (B147801) synthase and phosphorylase by fructose (B13574) and adenosine. nih.gov In a model of liver ischemia-reperfusion using a human hepatocyte cell line, EHNA reversed the protective effects of adenosine, suggesting that the conversion to inosine is key for cytoprotection in these cells. spandidos-publications.comnih.gov
Stem Cells: EHNA has been identified as a small molecule capable of maintaining the pluripotency of human embryonic stem cells (hESCs) in the absence of exogenous cytokines and blocking directed neuronal differentiation. stemcell.comebi.ac.uk Interestingly, this effect does not appear to be driven by the inhibition of adenosine deaminase or phosphodiesterase 2, as other inhibitors of these enzymes did not replicate the outcome. ebi.ac.uk This suggests a novel mechanism of action for EHNA in maintaining the undifferentiated state of hESCs. ebi.ac.ukbio-gems.com
Role in Cyclic AMP (cAMP) Signaling Pathways
This compound (EHNA) is recognized for its inhibitory action on phosphodiesterase 2 (PDE2), an enzyme that hydrolyzes cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). caymanchem.comstemcell.comsigmaaldrich.com By inhibiting PDE2, EHNA can influence intracellular levels of these second messengers, thereby modulating cAMP signaling pathways.
In cardiac fibroblasts, the growth-inhibitory effects of exogenous cAMP were enhanced by EHNA in combination with an adenosine kinase inhibitor. ahajournals.org This suggests that by preventing the breakdown of adenosine (which can be formed from extracellular cAMP), EHNA contributes to the augmentation of cAMP-mediated growth attenuation. ahajournals.org
In the context of T-cell activation, EHNA has been used to study the desensitization of adenosine receptors, a process mediated by cAMP. nih.gov While not directly elucidating the role of EHNA in cAMP signaling itself, its use was instrumental in dissecting the broader signaling cascade involving adenosine and its receptors.
Furthermore, in isolated rat hepatocytes, EHNA was employed to study the relationship between adenine nucleotides, including AMP, and the regulation of glycogen metabolism. nih.gov While fructose did not increase cAMP, the study proposed that the generation of AMP, which can be influenced by adenosine metabolism and thus indirectly by EHNA, is crucial for activating glycogen synthase. nih.gov These findings highlight the utility of EHNA as a tool to investigate and influence cellular processes governed by cyclic nucleotide and purine-based signaling.
Interactions with Adenosine Receptors (e.g., A1)
While this compound (EHNA) is primarily known as an inhibitor of adenosine deaminase, its effects on cellular systems are often intertwined with adenosine receptor signaling. The compound itself is not a direct ligand for adenosine receptors, but by modulating the concentration of adenosine, it indirectly influences the activation of these receptors.
Research has shown a close functional and physical relationship between ecto-adenosine deaminase (ecto-ADA) and A1 adenosine receptors on the surface of various cells. doi.org Ecto-ADA is thought to be involved in coupling A1 receptors to their G-proteins and in modulating ligand binding and receptor desensitization and internalization. doi.org By inhibiting ADA, EHNA can lead to an accumulation of adenosine in the vicinity of A1 receptors, thereby potentiating their activation.
In a study on perfused mouse hearts, the cardioprotective effects of EHNA during ischemia-reperfusion were reversed by an adenosine receptor antagonist, confirming that the benefits are mediated through adenosine receptor activation. oup.com Similarly, in a study on T-cells, EHNA was used in experiments that demonstrated that pre-exposure to adenosine analogues leads to desensitization of adenosine receptors. nih.gov
However, in some cellular contexts, the effects of adenosine, and by extension the impact of EHNA, appear to be independent of receptor activation. For instance, in an in vitro model of liver ischemia-reperfusion, the cytoprotective effects of adenosine were not blocked by selective adenosine receptor antagonists, suggesting a receptor-independent intracellular mechanism. spandidos-publications.comnih.gov In this case, EHNA's role was to prevent the intracellular conversion of adenosine to inosine, which was deemed crucial for the protective effect. spandidos-publications.comnih.gov
A study on 2-phenyladenine derivatives, which are structurally related to EHNA, found that some of these compounds exhibit high affinity for A1 adenosine receptors in addition to inhibiting ADA. doi.org Specifically, erythro-2-Phenyl-9-(2-hydroxy-3-nonyl)adenine and its 8-aza analog showed high affinity for A1 receptors, with the erythro diastereoisomer being more active. doi.org This suggests a potential for some structural analogues of EHNA to directly interact with A1 receptors.
Table of Findings on this compound (EHNA)
| Section | Model System | Key Finding | Reference(s) |
|---|---|---|---|
| 5.2.4. Cytoprotective Effects | Human Hepatocellular Carcinoma (HepG2) cells | EHNA reverses adenosine-mediated cytoprotection, indicating the importance of adenosine's conversion to inosine. | spandidos-publications.com, nih.gov |
| 5.2.4. Cytoprotective Effects | Perfused Mouse Heart | EHNA provides cardioprotection during ischemia-reperfusion via a mechanism dependent on adenosine receptor activation. | oup.com |
| 5.2.5. Effects on Astrocytes | Rat Primary Astrocytes | EHNA attenuates the protective effects of adenosine against oxidative stress and mitochondrial dysfunction. | nih.gov, koreascience.kr |
| 5.2.5. Effects on Neurons | Goldfish Retinal Ganglion Cells | EHNA blocks adenosine-stimulated axon outgrowth by preventing its conversion to inosine. | d-nb.info |
| 5.2.5. Effects on Hepatocytes | Rat Hepatocytes | EHNA helps elucidate the intracellular, receptor-independent protective mechanisms of adenosine. | spandidos-publications.com, nih.gov, researchgate.net |
| 5.2.5. Effects on Stem Cells | Human Embryonic Stem Cells | EHNA maintains pluripotency and blocks neuronal differentiation through a novel mechanism. | stemcell.com, ebi.ac.uk, bio-gems.com |
| 5.2.6. cAMP Signaling | Cardiac Fibroblasts | EHNA enhances the growth-inhibitory effects of exogenous cAMP. | ahajournals.org |
| 5.3. Adenosine Receptors | Perfused Mouse Heart | Cardioprotective effects of EHNA are mediated through adenosine receptor activation. | oup.com |
| 5.3. Adenosine Receptors | Liver Ischemia Model | Cytoprotective effects of adenosine (modulated by EHNA) can be receptor-independent. | spandidos-publications.com, nih.gov |
| 5.3. Adenosine Receptors | 2-phenyladenine analogues | Structural analogues of EHNA show direct, high-affinity binding to A1 adenosine receptors. | doi.org |
Analytical and Spectroscopic Methodologies for Investigating 9 2 Hydroxy 3 Nonyl Purine
Quantification of the Compound and its Metabolites in Biological Matrices
The accurate measurement of 9-(2-Hydroxy-3-nonyl)purine and its metabolites in biological fluids and tissues is fundamental to understanding its fate in the body. Two primary methodologies have been established for this purpose: mass spectrometry-based methods and radioimmunoassays.
Mass Spectrometry-Based Methods (e.g., Tandem Mass Spectrometry, LC-MS)
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the quantification of purine (B94841) derivatives due to its high sensitivity and specificity. This method allows for the simultaneous measurement of the parent compound and its various metabolites. In the context of analyzing compounds like this compound, which is often studied as an inhibitor of enzymes like adenosine (B11128) deaminase (ADA), LC-MS/MS is invaluable. lymphosign.comresearchgate.net
Researchers have developed novel tandem mass spectrometric methods to measure purine metabolites in biological samples such as dried blood spots (DBS). lymphosign.comresearchgate.net In these assays, a related compound, erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA), is often used as a specific ADA inhibitor to prevent the enzymatic degradation of analytes like adenosine and deoxyadenosine (B7792050) during sample preparation. lymphosign.commdpi.com This ensures that the measured concentrations accurately reflect the levels present at the time of collection. The sample preparation for such analyses typically involves extraction from the biological matrix using an organic solvent like methanol, often containing isotope-labeled internal standards to ensure accurate quantification. lymphosign.com
The quantification itself is achieved using multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for the analyte and its internal standard. nih.gov This provides a high degree of certainty in the identification and measurement of the target compounds, even at very low concentrations. For instance, studies on the metabolites of the related compound erythro-9-(2-hydroxy-3-nonyl)hypoxanthine have identified characteristic mass spectra, which aids in their structural elucidation. psu.edu
| Compound/Analyte | Method | Sample Matrix | Key Parameters/Transitions (m/z) | Reference |
|---|---|---|---|---|
| Adenosine (Ado) | Tandem MS (MRM) | Dried Blood Spots (DBS) | 268 → 136 | lymphosign.com |
| Deoxyadenosine (dAdo) | Tandem MS (MRM) | Dried Blood Spots (DBS) | 252 → 141 | lymphosign.com |
| erythro-9-(2-hydroxy-3-nonyl)hypoxanthine (TMS derivative) | Mass Spectrometry | Urine | M+: 393, M-CH3: 379 | psu.edu |
| N2-Methyl-2'-deoxyguanosine (N2-MedG) | LC-MS/MS (MRM) | Cellular DNA | 282 → 166 | nih.gov |
Radioimmunoassay Techniques
Radioimmunoassay (RIA) offers an alternative, highly sensitive method for the quantification of specific molecules. A radioimmunoassay was specifically developed for erythro-9-(2-hydroxy-3-nonyl)hypoxanthine, a close analog of this compound, for its measurement in human serum and urine. nih.gov
The development of this RIA involved synthesizing an immunogen by conjugating a hemisuccinate derivative of the compound to a carrier protein, bovine serum albumin (BSA), which was then used to produce specific antibodies in rabbits. The competitive antigen used in the assay was the target molecule labeled with carbon-14. nih.gov This technique allows for the detection of the compound at very low concentrations, with a reported sensitivity of 1 ng/mL in serum and 10 ng/mL in urine. nih.gov The precision of the assay was found to be high, with a coefficient of variation of +/- 15% at 2 ng/mL in serum and +/- 3% at 200 ng/mL in urine. nih.gov The specificity of the assay was confirmed by measuring cross-reactivity against potential metabolites and naturally occurring purines. nih.gov RIAs are also frequently used in related studies to measure cyclic nucleotides like cGMP and cAMP, whose levels can be affected by inhibitors of phosphodiesterases, a secondary target of some 9-nonylpurine derivatives. rupress.orggoogle.com
Spectroscopic Analysis of Compound-Target Interactions (e.g., enzyme-inhibitor complexes)
Spectroscopic methods are essential for studying the direct interaction between this compound derivatives and their biological targets, most notably enzymes like adenosine deaminase (ADA). Techniques such as UV-Visible and fluorescence spectroscopy provide valuable insights into the binding kinetics and conformational changes that occur upon formation of an enzyme-inhibitor complex.
UV spectroscopy is a classical approach for monitoring ADA activity. The enzymatic conversion of adenosine to inosine (B1671953) results in a distinct shift in the UV absorbance spectrum, with adenosine having a maximum absorbance (λmax) around 259-265 nm and inosine around 248 nm. researchgate.netresearchgate.net By monitoring the decrease in absorbance at 265 nm or the increase at 248 nm, researchers can determine the rate of the reaction and assess the inhibitory effect of compounds like EHNA. researchgate.netresearchgate.net
Fluorescence spectroscopy offers another sensitive method to probe these interactions. The intrinsic fluorescence of proteins, primarily from tryptophan residues, can change upon ligand binding. Researchers have used fluorescence spectroscopy to study the binding of inhibitors to ADA. researchgate.net The binding of an inhibitor can quench the enzyme's natural fluorescence, and the extent of this quenching can be used to calculate binding constants and understand the nature of the interaction. For example, the interaction between ADA and various inhibitors has been investigated by monitoring the changes in the enzyme's fluorescence spectra at a specific pH and temperature. researchgate.net
| Compound | Spectroscopic Method | Parameter | Value | Reference |
|---|---|---|---|---|
| erythro-9-(2-Hydroxy-3-nonyl)adenine (EHNA) | UV/Vis | λmax | 210, 261 nm | caymanchem.com |
| Adenosine | UV/Vis | λmax | ~259 nm | researchgate.net |
| Inosine | UV/Vis | λmax | ~249 nm | researchgate.net |
| Adenosine Deaminase (ADA) | Fluorescence Spectroscopy | Used to monitor inhibitor binding via fluorescence quenching | researchgate.net |
Chromatographic Separations (e.g., HPLC, Anion Exchange Chromatography)
Chromatographic techniques are indispensable for the separation and purification of this compound and its analogs from complex biological matrices or reaction mixtures. High-Performance Liquid Chromatography (HPLC) and Anion Exchange Chromatography are two of the most relevant methods.
High-Performance Liquid Chromatography (HPLC) is a cornerstone of purine analysis. Reversed-phase HPLC is the most common mode used for separating purine derivatives based on their hydrophobicity. scispace.com Various HPLC methods have been established to assay ADA activity by separating the substrate (adenosine) from the product (inosine), allowing for precise quantification of each. jneurosci.orgresearchgate.net These assays are crucial for screening potential inhibitors. For example, an HPLC assay for ADA in central nervous system tissue was thoroughly characterized to ensure complete separation of purines, linearity of detection, and efficient recovery from tissue homogenates. jneurosci.org The mobile phases for such separations often consist of a buffer (like ammonium (B1175870) formate (B1220265) or phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol, run in either isocratic or gradient mode. frontiersin.orgsielc.com
Theoretical and Computational Studies of 9 2 Hydroxy 3 Nonyl Purine
Molecular Docking and Binding Affinity Predictions
Molecular docking studies have been employed to investigate the interactions between 9-(2-hydroxy-3-nonyl)purine and its analogs with various enzymes, providing insights into their binding modes and affinities. For instance, docking simulations of 9-(2-hydroxypropyl)-substituted purine (B94841) derivatives with Herpes Simplex Virus type 1 Thymidine Kinase (HSV-1 TK) have revealed multiple binding orientations within the active site. These computational findings align with experimental data from phosphorylation and binding affinity assays, suggesting that these compounds bind to the enzyme in the low millimolar to sub-millimolar range. harvard.edu The docking analysis of 9-(2-hydroxypropyl)hypoxanthine, a related compound, showed several potential phosphorylating orientations, which is consistent with its observed substrate characteristics. harvard.edu
In studies related to adenosine (B11128) deaminase (ADA), a key enzyme in purine metabolism, erythro-9-(2-hydroxy-3-nonyl)purine has been identified as a potent inhibitor. nih.gov Research combining two high-affinity structural units into a single molecule, erythro-1,6-dihydro-6-(hydroxymethyl)-9-(2-hydroxy-3-nonyl)purine, resulted in a compound with a binding affinity (Ki = 1.2 x 10⁻⁵ M) that was unexpectedly lower than that of erythro-9-(2-hydroxy-3-nonyl)purine (Ki = 6.8 x 10⁻⁷ M) alone. nih.gov This suggests that the two moieties may interfere with each other's binding rather than producing a synergistic effect, offering clues about the geometry of the enzyme's binding regions. nih.gov
The binding affinity of various inhibitors to ADA has been a subject of extensive research. Erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA), an analog of the title compound, is a well-known potent inhibitor of ADA. mdpi.comniscair.res.inresearchgate.net The inhibitory activities of deaza analogues of EHNA have also been investigated, showing that substitutions in the purine ring can be tolerated at the enzyme's binding site. mdpi.comresearchgate.net For example, 3-deaza-EHNA and 1-deaza-EHNA exhibit significant inhibitory activities. mdpi.com The binding free energies calculated for various ADA-inhibitor complexes have shown a correlation with their inhibitory activities, with more stable complexes generally having lower binding free energies. plos.org
Table 1: Binding Affinity (Ki) of this compound and Related Compounds
| Compound | Enzyme | Ki Value | Reference |
|---|---|---|---|
| erythro-9-(2-Hydroxy-3-nonyl)purine | Adenosine Deaminase | 6.8 x 10⁻⁷ M | nih.gov |
| erythro-1,6-Dihydro-6-(hydroxymethyl)-9-(2-hydroxy-3-nonyl)purine | Adenosine Deaminase | 1.2 x 10⁻⁵ M | nih.gov |
| erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA) | Adenosine Deaminase | 1.6–7.0 nM | mdpi.com |
| 3-deaza-EHNA | Adenosine Deaminase | 0.01 µM | mdpi.com |
| 1-deaza-EHNA | Adenosine Deaminase | 0.16 µM | mdpi.com |
| erythro-2-phenyl-9-(2-hydroxy-3-nonyl)-adenine | Adenosine Deaminase | 0.55 nM | sci-hub.se |
Molecular Dynamics Simulations of Compound-Enzyme Complexes
Molecular dynamics (MD) simulations have provided a dynamic perspective on the interactions between this compound analogs and their target enzymes, particularly adenosine deaminase (ADA). plos.orgrsc.orgnih.govrsc.org These simulations, which model the movement of atoms over time, help to understand the stability of the enzyme-ligand complex and the conformational changes that occur upon binding. niscair.res.inplos.org
MD simulations of ADA in complex with various inhibitors have been conducted for time scales up to 100 nanoseconds. plos.org The stability of these complexes is often assessed by calculating the root mean square deviation (RMSD) of the protein and ligand atoms from their initial positions. niscair.res.innih.gov For stable complexes, the RMSD values tend to remain low and fluctuate around an average value. niscair.res.in
These simulations have revealed that the binding of inhibitors can induce conformational changes in the enzyme. rsc.orgrsc.org For example, the binding of certain inhibitors can cause specific regions of ADA, such as loops at the entrance of the binding pocket, to adopt a more closed or open conformation. plos.orgrsc.orgrsc.org The analysis of hydrogen bonds and van der Waals interactions throughout the simulations provides detailed insights into the specific residues that are crucial for ligand binding and stabilization. plos.org The total binding free energies calculated from MD simulations have been shown to correlate well with experimental inhibitory activities, further validating the computational models. plos.org
Quantum Chemical Studies of Electronic and Conformational Characteristics
Quantum chemical studies have been utilized to investigate the electronic and conformational properties of purine derivatives, including those related to this compound. researchgate.netplos.orgacs.org These studies provide a fundamental understanding of the molecule's structure, electron distribution, and reactivity, which are key determinants of its biological activity. researchgate.net
Methods such as Gaussian09 have been used to optimize the structures of ligands and analyze their chemical characteristics. plos.org A key parameter derived from these calculations is the energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), known as the HOMO-LUMO gap. plos.org This gap can be used to predict the strength and stability of electron transfer, which is relevant to the formation of various interactions, such as hydrogen bonds and van der Waals forces, between the ligand and the enzyme. plos.org For a series of ADA inhibitors, it was found that a smaller HOMO-LUMO gap correlated with stronger inhibitory activity, suggesting that more facile electron transfer contributes to a more stable enzyme-inhibitor complex. plos.org
Conformational analysis through quantum chemical methods also helps to understand the preferred shapes of these molecules, which is crucial for their fit within an enzyme's active site. acs.org These computational approaches complement experimental techniques like NMR spectroscopy in the structural elucidation of modified purine nucleosides. researchgate.net
Prediction of Enzyme Conformational Changes Induced by Ligand Binding
The binding of a ligand to an enzyme can induce significant conformational changes in the protein, a phenomenon known as induced fit. Computational methods, particularly molecular dynamics simulations, have been instrumental in predicting and analyzing these changes for enzymes like adenosine deaminase (ADA) when interacting with inhibitors related to this compound. plos.orgrsc.orgrsc.org
Studies have shown that ADA can exist in different conformations, often categorized as "open" and "closed," depending on the bound inhibitor. rsc.orgrsc.org The binding of a ligand can stabilize one conformation over the other. For instance, MD simulations have revealed that the binding of certain inhibitors can cause helices and loops near the active site to shift, effectively opening or closing the entrance to the binding pocket. plos.orgrsc.org
For example, the binding of the inhibitor PRH was observed to maintain ADA in a closed form, which is associated with its inhibitory function. plos.org In contrast, other inhibitors might favor a more open conformation. rsc.org These conformational changes are not random; they are specific to the ligand and are driven by the network of interactions formed between the ligand and the enzyme. plos.org Understanding these induced conformational changes is critical for the rational design of new and more potent enzyme inhibitors, as it allows for the development of molecules that can specifically stabilize a non-functional conformation of the enzyme. nih.gov
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 9-(2-Hydroxypropyl)purine |
| 9-(2-hydroxypropyl)hypoxanthine |
| erythro-1,6-Dihydro-6-(hydroxymethyl)-9-(2-hydroxy-3-nonyl)purine |
| erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA) |
| 3-deaza-EHNA |
| 1-deaza-EHNA |
| erythro-2-phenyl-9-(2-hydroxy-3-nonyl)-adenine |
| threo-2-phenyl-9-(2-hydroxy-3-nonyl)-adenine |
| 6-hydroxy-1,6-dihydro purine nucleoside (PRH) |
| Adenosine |
| Inosine (B1671953) |
| Hypoxanthine (B114508) |
| Guanine |
| Thiopurine |
| (methylsulfanyl)purine |
| Aciclovir |
| Penciclovir |
| Adenine (B156593) |
Applications As a Biochemical Probe and Research Tool
Tool for Differentiating Adenosine (B11128) Deaminase Isoenzymes
A primary application of EHNA in research is its ability to differentiate between the major isoenzymes of adenosine deaminase, ADA1 and ADA2. encyclopedia.pub The two isoenzymes exhibit different sensitivities to inhibition by EHNA, a property that researchers exploit to measure the activity of each form in biological samples. nih.govmdpi.com ADA1 activity is effectively inhibited by EHNA, whereas ADA2 activity remains largely unaffected by the compound. encyclopedia.pubmdpi.com
This differential inhibition is attributed to structural differences in the binding sites of the two isoenzymes; the hydrophobic site on ADA1 required for binding the aliphatic chain of EHNA is thought to be absent in ADA2. encyclopedia.pubmdpi.com Consequently, by measuring the total ADA activity in a sample and the residual activity in the presence of a specific concentration of EHNA, the individual activities of ADA1 and ADA2 can be calculated. nih.govresearchgate.net An automated method demonstrated that at a concentration of 0.1 mM, EHNA inhibits almost all ADA1 activity while leaving ADA2 activity practically unaffected. nih.gov Similarly, other studies have shown that at 100 µM EHNA, 96% of ADA1 activity is inhibited, with over 95% of ADA2 activity being recovered. researchgate.netasm.org This principle is widely applied in clinical chemistry and research to assess the relative levels of ADA isoenzymes in various pathological conditions, such as leukemia. annlabmed.org
| Parameter | Finding | Source |
| Mechanism of Differentiation | EHNA selectively inhibits ADA1, while ADA2 is resistant to its effects. | encyclopedia.pubmdpi.com |
| Basis of Selectivity | The hydrophobic binding site for EHNA's nonyl chain is present in ADA1 but absent in ADA2. | encyclopedia.pubmdpi.com |
| Inhibition at 100 µM EHNA | ADA1 activity is inhibited by 96%. | researchgate.netasm.org |
| Recovery at 100 µM EHNA | ADA2 activity is recovered at >95%. | researchgate.netasm.org |
| Application in Assays | ADA1 activity is calculated by subtracting the EHNA-resistant activity (ADA2) from the total ADA activity. | nih.govresearchgate.net |
Probe for Studying Purine (B94841) Metabolism Pathways
EHNA serves as a critical probe for elucidating the complex pathways of purine metabolism. umsha.ac.irresearchgate.net By inhibiting adenosine deaminase, EHNA allows researchers to study the consequences of elevated adenosine levels and the alternative metabolic routes for purines. eur.nlnih.gov
In studies of myocardial ischemia in isolated rat hearts, EHNA was used to inhibit the breakdown of adenosine to inosine (B1671953). eur.nloup.com This research showed that while EHNA infusion increased the proportion of adenosine in the total purines released, a significant amount of inosine and hypoxanthine (B114508) was still produced, suggesting a notable contribution from the breakdown of inosine monophosphate (IMP) and guanosine (B1672433) monophosphate (GMP) to purine release. eur.nl
In a non-human in vivo study investigating intestinal inflammation, EHNA was administered to mice to inhibit adenosine deaminase. pnas.org This allowed researchers to study the metabolic reprogramming in intestinal epithelial cells, revealing alterations in the levels of purine metabolites like ATP, ADP, AMP, and inosinic acid. pnas.org Such studies demonstrate EHNA's utility in dissecting the roles of specific enzymes and pathways in both physiological and pathological states. researchgate.netnih.gov
Modulator for Investigating Cellular Signaling Cascades (e.g., cAMP, p53)
EHNA is a valuable modulator for investigating cellular signaling, owing to its dual-target nature. It inhibits adenosine deaminase, which increases adenosine levels, and it selectively inhibits phosphodiesterase 2 (PDE2), an enzyme that degrades cyclic nucleotides. wikipedia.orgcaymanchem.com This dual action affects signaling cascades involving key molecules like cyclic AMP (cAMP) and the tumor suppressor protein p53. nih.govencyclopedia.pub
The inhibition of ADA by EHNA leads to an accumulation of intracellular adenosine. nih.govencyclopedia.pub This adenosine can be converted to AMP, which in turn can activate AMP-activated protein kinase (AMPK), a central energy sensor in the cell. encyclopedia.pub In human mesothelioma cells, the activation of this pathway by EHNA was shown to lead to the upregulation of p53, a critical regulator of the cell cycle and apoptosis. encyclopedia.pub
Furthermore, as a PDE2 inhibitor, EHNA can influence signaling pathways that are regulated by cyclic GMP (cGMP) and cAMP. wikipedia.orgcaymanchem.com By preventing the breakdown of these second messengers, EHNA allows researchers to study their downstream effects. This has been utilized in studies of T-cell antigen receptor signaling and in understanding the compartmentalization of cyclic nucleotide signaling in cardiac myocytes. caymanchem.com
| Cellular Target | Effect of EHNA | Downstream Signaling Impact | Source |
| Adenosine Deaminase (ADA) | Inhibition | Increased intracellular adenosine, activation of AMPK. | nih.govencyclopedia.pub |
| AMPK Pathway | Activation | Upregulation of p53 in mesothelioma cells. | encyclopedia.pub |
| Phosphodiesterase 2 (PDE2) | Inhibition | Prevents degradation of cAMP and cGMP. | wikipedia.orgcaymanchem.com |
| cAMP/cGMP Signaling | Modulation | Used to study T-cell receptor signaling and cardiac myocyte signaling. | caymanchem.com |
Reagent in in vitro Assay Development and Quality Control (e.g., for ADA activity measurement)
EHNA is a standard reagent used in the development, validation, and quality control of in vitro assays for measuring adenosine deaminase activity. bmj.comtandfonline.com Its specific and well-characterized inhibitory action on ADA makes it an ideal positive control or reference inhibitor. mdpi.comresearchgate.net
In assays designed to quantify ADA activity from biological samples, EHNA is used to establish the specificity of the measurement. nih.govtaylorandfrancis.com For example, a common method involves running parallel reactions with and without EHNA. asm.orgbmj.com The difference in activity between the two conditions is attributed to ADA, confirming that the assay is measuring the correct enzyme activity. This is also the basis for isoenzyme measurement, as described previously. umsha.ac.ir
EHNA is also employed to validate new assay methodologies. In the development of novel label-free fluorescent assays for ADA detection, EHNA was used to demonstrate the assay's ability to screen for ADA inhibitors. mdpi.comresearchgate.net The successful measurement of EHNA's inhibitory effect (its IC50 value) confirmed the utility and accuracy of these new methods for applications in drug discovery and diagnostics. researchgate.net
Adjunct in in vitro and in vivo (non-human) Studies of Other Therapeutic Agents
EHNA is frequently used as an adjunct in experimental studies to probe the mechanisms of other therapeutic agents or to enhance their effects in non-human models. Its ability to modulate purine levels makes it a useful tool for investigating therapies whose efficacy is linked to adenosine signaling or nucleotide metabolism.
Key research findings include:
Antiviral Research : In a study on herpes simplex virus (HSV), EHNA was shown to significantly inhibit viral replication in cell cultures. nih.gov It was used both alone and in conjunction with adenosine analogues like cordycepin (B1669437) to investigate different mechanisms of action on viral DNA synthesis. nih.gov
Cardioprotection Studies : In isolated rat hearts subjected to ischemia, a combination of EHNA, adenosine, and a low-calcium buffer resulted in a 100% recovery of aortic output during reperfusion. nih.gov EHNA's role was to prevent the degradation of the administered adenosine, contributing to the observed cardioprotective effect. nih.gov A similar study in rabbits used locally administered EHNA via microdialysis probes to assess changes in adenosine levels in the heart during ischemia. oup.comnih.gov
Antiparasitic Research : In a preclinical mouse model for African trypanosomiasis, EHNA was evaluated as a potential partner for the drug cordycepin. plos.org The study tested whether EHNA, as an ADA inhibitor, could replace the more potent inhibitor deoxycoformycin in a combination therapy designed to treat late-stage infections. plos.org
These examples highlight how EHNA is used as a standard laboratory tool to manipulate a specific enzymatic pathway, thereby helping to uncover the mechanisms of other drugs or enhance their experimental effects in a controlled research setting.
Future Research Directions and Translational Perspectives Excluding Clinical Human Applications
Elucidation of Novel Molecular Targets and Binding Mechanisms
While the inhibitory effects of EHNA on ADA and PDE2 are well-established, a complete understanding of its molecular interactions and the potential for other cellular targets remains an active area of investigation.
Adenosine (B11128) Deaminase (ADA): EHNA is a potent competitive inhibitor of ADA, an enzyme crucial for purine (B94841) metabolism that catalyzes the deamination of adenosine and deoxyadenosine (B7792050). Structural studies have revealed that EHNA binds to the active site of ADA, inducing a conformational change in the enzyme. This interaction is characterized by a slow onset and a tight-binding nature, which contributes to its efficacy as an inhibitor. Future research could focus on high-resolution crystallographic and computational modeling studies to further dissect the specific hydrogen bonding and hydrophobic interactions that govern the EHNA-ADA complex. Understanding these nuances could inform the design of even more specific and potent ADA inhibitors.
Phosphodiesterase 2 (PDE2): EHNA also exhibits inhibitory activity against PDE2, a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). The binding of EHNA to the catalytic domain of PDE2 prevents the breakdown of these important second messengers, thereby modulating a wide range of cellular processes. The selectivity of EHNA for PDE2 over other PDE isoforms is a key feature of its pharmacological profile. Advanced structural biology techniques, such as cryo-electron microscopy (cryo-EM), could provide unprecedented insights into the dynamic interactions between EHNA and the full-length PDE2 enzyme, including its regulatory domains. Such studies would be invaluable for understanding the allosteric regulation of PDE2 and how EHNA binding influences this.
Potential Novel Targets: Emerging evidence suggests that the biological effects of EHNA may extend beyond its canonical targets. For instance, studies have indicated that EHNA can influence the editing of serotonin 2C receptor (5-HT2CR) mRNA, a process mediated by adenosine deaminases acting on RNA (ADARs) nih.govnih.gov. This finding opens up a new avenue of research into the potential role of EHNA in modulating RNA editing and its downstream consequences on neurotransmission and other physiological processes. Future investigations should employ unbiased screening approaches, such as chemical proteomics and activity-based protein profiling, to systematically identify novel EHNA-binding proteins and elucidate their functional relevance.
Design and Synthesis of New Analogues with Enhanced Selectivity or Potency
The chemical scaffold of 9-(2-Hydroxy-3-nonyl)purine provides a versatile platform for the design and synthesis of novel analogues with improved pharmacological properties. The primary goals of these medicinal chemistry efforts are to enhance potency towards a specific target, improve selectivity over off-target molecules, and optimize pharmacokinetic profiles for in vivo applications.
Structure-Activity Relationship (SAR) Studies: A number of studies have explored the structure-activity relationships of EHNA analogues, providing valuable insights for rational drug design. Modifications to both the purine ring and the aliphatic nonyl chain have been shown to significantly impact inhibitory activity.
Purine Ring Modifications: The synthesis of deaza analogues, where nitrogen atoms in the purine ring are replaced by carbon, has been a fruitful strategy. For example, 3-deaza-EHNA was found to have comparable inhibitory activity to EHNA against ADA, while 1-deaza-EHNA was a less potent but still effective inhibitor nih.gov. Conversely, substitution at the 7-position of the purine ring led to a dramatic decrease in ADA inhibitory activity nih.gov. These findings highlight the critical role of specific nitrogen atoms in the purine ring for optimal binding to ADA.
Nonyl Chain Modifications: Alterations to the 2-hydroxy-3-nonyl side chain have also been investigated. The synthesis of unsaturated, aromatic, and oxo derivatives of EHNA has demonstrated that modifications to this chain can modulate potency nih.govresearchgate.net. For instance, the introduction of a Z-isomer at the 5',6'-position of the nonyl chain resulted in a potent ADA inhibitor, albeit slightly less active than the parent compound nih.gov.
Strategies for Enhanced Selectivity and Potency: Future synthetic efforts should focus on a multi-pronged approach to develop next-generation EHNA analogues. This includes:
Target-Specific Design: Leveraging the detailed structural information of EHNA bound to ADA and PDE2, computational methods such as molecular docking and dynamic simulations can be employed to design analogues with optimized interactions with the respective active sites. This could involve the introduction of specific functional groups to form additional hydrogen bonds or hydrophobic interactions, thereby increasing potency and selectivity.
Combinatorial Chemistry: The use of combinatorial chemistry approaches can accelerate the synthesis and screening of large libraries of EHNA analogues with diverse modifications. This high-throughput strategy can facilitate the rapid identification of lead compounds with desired pharmacological profiles.
Hybrid Molecules: Designing hybrid molecules that incorporate the pharmacophore of EHNA with moieties known to interact with other targets could lead to the development of multi-target agents with unique therapeutic applications.
Below is a table summarizing some of the key findings from SAR studies on EHNA analogues:
| Analogue Type | Modification | Effect on ADA Inhibition | Reference |
| Deaza Analogues | 3-deaza | Comparable to EHNA | nih.gov |
| 1-deaza | Less potent than EHNA | nih.gov | |
| 7-deaza | Dramatically decreased | nih.gov | |
| Nonyl Chain Derivatives | 5',6'-unsaturated (Z-isomer) | Potent, but less than EHNA | nih.gov |
| 9-aralkyladenines | Activity equal to or greater than EHNA | nih.gov | |
| Replacement of C-5' with oxygen | Reduced potency | nih.gov |
Exploration of Untapped Biological Activities in Diverse Model Systems
The well-defined mechanisms of action of this compound make it an invaluable tool to probe a wide array of biological processes in various non-human model systems. While its effects on mammalian cells are extensively studied, exploring its activities in other organisms can reveal conserved pathways and novel therapeutic avenues.
Antiviral Activity: EHNA has demonstrated significant antiviral properties in several in vitro models. It has been shown to inhibit the replication of Herpes Simplex Virus (HSV) researchgate.net. This effect is thought to be mediated, at least in part, by its inhibition of adenosine deaminase, which leads to an accumulation of adenosine and its derivatives that can interfere with viral replication. Further research in animal models of HSV infection is warranted to evaluate the in vivo efficacy of EHNA and its analogues.
Anti-tumor Effects: Several studies have highlighted the potential of EHNA as an anti-cancer agent. In models of malignant pleural mesothelioma, EHNA induced apoptosis in tumor cells and suppressed tumor growth in mice nih.gov. The proposed mechanism involves the EHNA-mediated increase in intracellular adenosine, which is then converted to AMP, leading to cytotoxic effects. Additionally, EHNA and its analogues have shown anti-tumor activity in other cancer cell lines, suggesting a broader applicability that requires further investigation in preclinical cancer models.
Cardiovascular Effects: The dual inhibition of ADA and PDE2 by EHNA has significant implications for cardiovascular physiology. By increasing adenosine and cGMP levels, EHNA can influence processes such as vasodilation, cardiac contractility, and platelet aggregation. In isolated cardiac myocytes, EHNA has been shown to inhibit the cGMP-stimulated phosphodiesterase, suggesting a role in modulating cardiac function epa.gov. Further studies in animal models of cardiovascular diseases, such as myocardial ischemia and heart failure, are needed to fully elucidate the therapeutic potential of EHNA in this context.
Emerging Model Systems: To further expand our understanding of the biological roles of the pathways modulated by EHNA, its effects should be investigated in a wider range of model organisms.
Zebrafish (Danio rerio): The genetic tractability and transparent embryos of zebrafish make them an excellent model for studying developmental processes and disease. Investigating the effects of EHNA on zebrafish development, cardiovascular function, and immune responses could provide valuable insights into the conserved roles of adenosine signaling and PDE2 function.
Fruit Fly (Drosophila melanogaster): The powerful genetic tools available in Drosophila make it an ideal system for dissecting complex signaling pathways. Studying the effects of EHNA on lifespan, behavior, and metabolism in fruit flies could uncover novel genetic interactors and downstream effectors of ADA and PDE2 nih.govnih.govresearchgate.net.
Nematode (Caenorhabditis elegans): The simplicity and well-defined neuronal circuitry of C. elegans provide a unique opportunity to study the effects of EHNA on neuronal function and behavior.
Development of Advanced Analytical Techniques for Compound and Metabolite Profiling
To fully understand the pharmacokinetic and pharmacodynamic properties of this compound and its analogues, the development of sensitive and specific analytical methods for their quantification in biological matrices is essential. Furthermore, profiling the metabolic fate of these compounds is crucial for identifying active or potentially toxic metabolites.
Chromatographic and Mass Spectrometric Methods: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), particularly tandem mass spectrometry (LC-MS/MS), is the gold standard for the quantitative analysis of small molecules in complex biological samples chromatographyonline.commdpi.comnih.govnih.govnih.govthermofisher.comrsc.orgdtic.milresearchgate.net. The development of a robust and validated LC-MS/MS method for EHNA would enable:
Pharmacokinetic Studies: Accurate determination of absorption, distribution, metabolism, and excretion (ADME) parameters in preclinical animal models.
Metabolite Identification: Characterization of the metabolic pathways of EHNA, including oxidation, conjugation, and degradation products. The metabolic fate of the nonyl chain, in particular, warrants investigation nih.gov.
Biomarker Discovery: Quantifying changes in endogenous purine metabolites in response to EHNA treatment can provide valuable biomarkers of target engagement and pharmacological activity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for the structural elucidation of metabolites and for quantitative metabolomics mdpi.comnih.gov. High-resolution NMR could be employed to identify and quantify EHNA and its metabolites in biological fluids and tissue extracts, providing complementary information to mass spectrometry-based methods.
Immunoassays: The development of specific antibodies against EHNA could enable the creation of sensitive and high-throughput immunoassays, such as enzyme-linked immunosorbent assays (ELISAs), for rapid screening and quantification of the compound in large numbers of samples.
Integration of Omics Data to Understand System-Wide Effects
A systems biology approach, integrating various "omics" technologies, is poised to provide a holistic understanding of the cellular and systemic effects of this compound nih.govnih.govubc.camdpi.com. By combining data from transcriptomics, proteomics, and metabolomics, researchers can construct comprehensive models of the molecular networks perturbed by EHNA, leading to the identification of novel mechanisms of action and biomarkers of response.
Transcriptomics: High-throughput sequencing of RNA (RNA-Seq) can be used to profile the global changes in gene expression in cells or tissues following treatment with EHNA nih.govnih.govresearchgate.net. This can reveal the downstream signaling pathways and transcriptional networks that are modulated by the accumulation of adenosine and cyclic nucleotides. For example, transcriptomic analysis could identify genes involved in inflammation, cell cycle regulation, or apoptosis that are differentially expressed in response to EHNA.
Proteomics: Quantitative proteomics, using techniques such as mass spectrometry-based shotgun proteomics, can provide a global view of the changes in protein expression and post-translational modifications induced by EHNA nih.govresearchgate.net. This can help to identify the specific effector proteins that mediate the biological effects of the compound. For instance, proteomic studies could reveal changes in the phosphorylation status of key signaling proteins downstream of cAMP and cGMP.
Metabolomics: Metabolomics is the comprehensive analysis of small molecule metabolites in a biological system and provides a direct readout of cellular metabolism nih.govtheanalyticalscientist.comresearchgate.net. By employing techniques like mass spectrometry and NMR, metabolomic studies can map the detailed perturbations in cellular metabolism caused by EHNA. This includes not only the expected changes in purine metabolism but also potential off-target effects on other metabolic pathways. For example, metabolomic profiling can provide a detailed picture of the impact of EHNA on the purine salvage pathway and de novo synthesis nih.govyoutube.comyoutube.com.
Integrative Multi-Omics Analysis: The true power of a systems biology approach lies in the integration of multiple omics datasets rsc.orgdtic.mil. By combining transcriptomic, proteomic, and metabolomic data, researchers can build comprehensive models of the cellular response to EHNA. This integrated analysis can reveal complex regulatory networks and feedback loops that would be missed by studying each omic layer in isolation. Such an approach will be instrumental in identifying key nodes in the signaling networks affected by EHNA, which could represent novel therapeutic targets.
Q & A
Q. What analytical methods are recommended for quantifying 9-(2-Hydroxy-3-nonyl)purine in biological samples?
High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the gold standard for precise identification and quantification of purine analogs like this compound. This method ensures sensitivity for detecting metabolites (e.g., adenosine, hypoxanthine) and reproducibility across diverse matrices (e.g., plasma, tissue homogenates). Calibration curves using internal standards (e.g., deuterated analogs) mitigate matrix effects, while tandem MS (MS/MS) enhances specificity .
Q. How can researchers synthesize this compound derivatives with high yield?
Synthetic routes often involve nucleophilic substitution or Mannich base reactions. For example, modifying the purine scaffold at the 9-position with hydroxyalkyl groups requires controlled reaction conditions (e.g., anhydrous solvents, inert atmosphere) to prevent side reactions. A reported method achieves 92% yield by optimizing stoichiometry and using catalysts like trimethylamine for regioselective alkylation . Purification via column chromatography (silica gel, gradient elution) ensures product homogeneity.
Q. What is the primary mechanism of action of this compound in cardiac studies?
The compound acts as a dual inhibitor: it blocks the equilibrative nucleoside transporter 1 (ENT1), reducing adenosine efflux, and inhibits adenosine deaminase, elevating intracellular adenosine levels. This dual action enhances cardioprotection by preserving adenosine for signaling through A1 receptors, which attenuates ischemia-reperfusion injury .
Advanced Research Questions
Q. How can experimental models be designed to evaluate this compound’s efficacy in myocardial protection?
Utilize in vivo canine models of acute myocardial infarction with controlled ischemia-reperfusion protocols. Key parameters include:
- Induction : Administer this compound via intracoronary infusion during hypothermic cardioplegia.
- Outcome Metrics : Measure purine release (HPLC), ventricular fibrillation incidence, and regional contractile function (pressure-volume loops).
- Controls : Compare with ENT1-knockout models or co-administration of adenosine receptor antagonists to isolate transporter-specific effects .
Q. How can conflicting data on purine analog efficacy across studies be resolved?
Discrepancies often arise from methodological variability (e.g., sample handling, assay conditions). Standardize protocols by:
- Sample Preparation : Use immediate flash-freezing of tissues to prevent enzymatic degradation.
- Dose-Response Curves : Include multiple concentrations to account for non-linear pharmacokinetics.
- Cross-Validation : Combine HPLC/MS with enzymatic assays (e.g., xanthine oxidase activity) to corroborate findings .
Q. What strategies enhance the metabolic stability of this compound in in vivo studies?
- Structural Modifications : Introduce fluorine atoms at metabolically labile sites (e.g., C8 of purine) to reduce oxidation.
- Prodrug Design : Mask the hydroxyl group with acyl esters, which are cleaved by esterases in target tissues.
- Co-Administration : Use ENT1 inhibitors to prolong intracellular retention and reduce renal clearance .
Q. How does this compound interact with other nucleoside transport inhibitors?
Synergistic effects are observed with p-nitrobenzylthioinosine (NBMPR), an ENT1-specific blocker. Co-administration in canine models reduces post-ischemic purine efflux by >80%, enhancing functional recovery. Dose titration is critical to avoid off-target effects on adenosine A2A receptors .
Methodological Considerations
Q. What in vitro assays are suitable for screening ENT1 inhibition by this compound?
- Radiolabeled Uptake Assays : Use [³H]-adenosine in cultured cardiomyocytes; measure intracellular radioactivity with/without the inhibitor.
- Patch-Clamp Electrophysiology : Assess ENT1-mediated currents in transfected HEK293 cells.
- IC50 Determination : Fit dose-response data to a Hill equation to quantify potency .
Q. How can researchers validate the specificity of this compound for ENT1 over other transporters?
- Competitive Binding Assays : Use ENT1-specific ligands (e.g., NBMPR) in membrane preparations.
- CRISPR Knockouts : Compare uptake kinetics in wild-type vs. ENT1-deficient cell lines.
- Microdialysis : Monitor interstitial adenosine levels in ENT1⁻/⁻ vs. wild-type animals during ischemia .
Data Interpretation and Reporting
Q. What statistical approaches are recommended for analyzing purine metabolite data?
- Multivariate Analysis : Use PCA to identify clusters of correlated metabolites (e.g., adenosine, inosine).
- Longitudinal Mixed Models : Account for repeated measures in time-course studies.
- Bootstrapping : Estimate confidence intervals for non-normally distributed data (e.g., skewed purine concentrations) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
